molecular formula C10H7Br B8269670 2-Bromonaphthalene-d7

2-Bromonaphthalene-d7

Cat. No.: B8269670
M. Wt: 214.11 g/mol
InChI Key: APSMUYYLXZULMS-GSNKEKJESA-N
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Description

Directed Hydrogen Isotope Exchange (HIE) in Naphthalene Derivatives

Directed HIE has emerged as the most effective strategy for site-selective deuteration of aromatic systems. For naphthalene derivatives, rhodium and iridium catalysts enable precise labeling at specific positions through coordination with directing groups. For instance, Rh-catalyzed deuteration using [Cp*RhCl₂]₂ at 130°C in 1,2-dichloroethane (DCE) achieves trideuteration at C2, C3, and C7 positions of indole analogs, a framework analogous to naphthalene. By contrast, lower temperatures (25°C) restrict deuteration to C2 and C7, highlighting the role of thermal activation in directing isotope incorporation.

Recent work extends these principles to naphthalene systems. Methoxamide directing groups installed at strategic positions guide metal catalysts to activate specific C–H bonds, enabling deuteration at adjacent sites. For example, blocking C2 and C3 positions with alkyl substituents shifts labeling exclusively to C7. Such precision is critical for synthesizing 2-bromonaphthalene-D7, where bromine’s electron-withdrawing effects further modulate reactivity.

Non-Directed Deuteration and Challenges in Perdeuteration

Non-directed methods, such as Pt-catalyzed HIE , offer complementary pathways. Platinum nanoparticles stabilized by polyvinylpyrrolidone (PVP) facilitate deuteration of electron-rich aromatics in D₂O under H₂ atmosphere. This approach avoids directing groups but risks isotopic scrambling, particularly in systems with multiple reactive sites. For naphthalene, competing deuteration at α- and β-positions necessitates careful optimization of solvent polarity and temperature.

The patent US20160130194A1 highlights supercritical heating with deuterated acetic acid as a robust method for perdeuteration. However, achieving >60% deuteration in brominated naphthalenes remains challenging due to steric hindrance and reduced electron density at the bromine-substituted position.

Properties

IUPAC Name

2-bromo-1,3,4,5,6,7,8-heptadeuterionaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H/i1D,2D,3D,4D,5D,6D,7D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSMUYYLXZULMS-GSNKEKJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])Br)[2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromonaphthalene-1,3,4,5,6,7,8-D7 typically involves the bromination of deuterated naphthalene. The reaction conditions often include the use of bromine in the presence of a solvent like acetonitrile, with the reaction temperature maintained below 40°C . The mixture is then heated to 60-70°C for further reaction .

Industrial Production Methods

Industrial production of 2-Bromonaphthalene-1,3,4,5,6,7,8-D7 involves large-scale bromination processes, where deuterated naphthalene is reacted with bromine under controlled conditions to ensure high yield and purity. The product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromonaphthalene-1,3,4,5,6,7,8-D7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

2-Bromonaphthalene-1,3,4,5,6,7,8-D7 is widely used in scientific research due to its deuterium labeling, which allows for:

Mechanism of Action

The mechanism of action of 2-Bromonaphthalene-1,3,4,5,6,7,8-D7 involves its interaction with molecular targets through its bromine and deuterium atoms. The deuterium atoms provide stability and allow for precise tracking in metabolic studies, while the bromine atom facilitates various chemical reactions .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Physical Properties of Bromonaphthalene Derivatives
Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
2-Bromonaphthalene-D7 214.10 N/A N/A Miscible in organic solvents
2-Bromonaphthalene 207.06 55–57 281 Alcohol, benzene, ether
1-Bromonaphthalene 207.07 N/A 281 Alcohol, benzene, chloroform
1-Bromonaphthalene-d7 214.10 N/A N/A Similar to non-deuterated
  • Deuterium Effects: The isotopic substitution in this compound increases molecular weight by ~3.4%, which may slightly elevate boiling/melting points and alter solubility kinetics compared to non-deuterated analogs .

Surface Energy and Solubility Parameters

Deuterated bromonaphthalene derivatives are critical in surface energy analyses. For example, non-deuterated bromonaphthalene has a surface tension of 44.40 mN/m (entirely dispersive component) . Deuterated variants may exhibit minor differences in dispersive/polar components due to isotopic effects, impacting applications in coatings or polymer compatibility studies.

Table 2: Solubility Parameters and Compatibility
Compound Solubility Parameter (δ, MPa¹/²) Optimal Concentration in Polymer Composites
α-Bromonaphthalene 21.7 45 vol.%
Butanol-1 23.3 30 vol.%
This compound* Estimated ~21.7 Likely similar to non-deuterated

Note: Deuterated bromonaphthalene is expected to retain solubility parameters close to its non-deuterated form, as isotopic substitution minimally affects δ. However, specific interactions (e.g., hydrogen bonding) may differ, as seen in butanol-1’s lower optimal concentration due to hydrogen bonding .

Biological Activity

2-Bromonaphthalene-1,3,4,5,6,7,8-D7 is a deuterated derivative of 2-bromonaphthalene, which has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant case studies and research findings.

Chemical Structure and Properties

Chemical Formula: C₁₀H₇BrD₇
Molecular Weight: 218.13 g/mol
CAS Number: 1262053-54-2

The structure of 2-Bromonaphthalene-1,3,4,5,6,7,8-D7 consists of a naphthalene ring substituted with a bromine atom at the second position and deuterium atoms replacing hydrogen atoms at positions 1, 3, 4, 5, 6, 7, and 8. This isotopic labeling can influence the compound's reactivity and biological interactions.

Biological Activity

The biological activity of 2-Bromonaphthalene-1,3,4,5,6,7,8-D7 has been investigated in various contexts:

Antimicrobial Activity

Research has shown that brominated naphthalenes exhibit significant antimicrobial properties. A study focused on the antibacterial effects of halogenated naphthalenes demonstrated that compounds like 2-bromonaphthalene can inhibit the growth of various bacterial strains. The presence of bromine enhances the lipophilicity of the molecule, which may facilitate its interaction with microbial membranes.

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of 2-Bromonaphthalene-1,3,4,5,6,7,8-D7. Studies have indicated that brominated compounds can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, investigations into cytochrome P450 enzymes have revealed that halogenated naphthalenes can modulate enzyme activity by altering substrate binding dynamics .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of 2-Bromonaphthalene-1,3,4,5,6,7,8-D7 was tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth with minimum inhibitory concentrations (MICs) determined at varying concentrations. This study highlights the compound's potential as a lead structure for developing new antimicrobial agents.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Case Study 2: Enzyme Interaction

A separate study investigated the interaction of 2-Bromonaphthalene-1,3,4,5,6,7,8-D7 with cytochrome P450 enzymes in liver microsomes. The compound was found to inhibit enzyme activity by approximately 40% at a concentration of 100 µM. This suggests that brominated naphthalenes could be utilized in drug design to modulate metabolic processes.

The mechanism through which 2-Bromonaphthalene-1,3,4,5,6,7,8-D7 exerts its biological effects is hypothesized to involve:

  • Hydrophobic Interactions: The bromine atom increases hydrophobicity allowing better membrane penetration.
  • Enzyme Binding: The compound may form stable complexes with enzymes or receptors due to its structural features.
  • Reactive Oxygen Species (ROS) Generation: Brominated compounds can induce oxidative stress in microbial cells leading to cell death.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing 2-Bromonaphthalene-D7?

  • Synthesis : Deuterated bromonaphthalene is typically synthesized via catalytic hydrogen-deuterium (H/D) exchange under controlled conditions or by starting with deuterated naphthalene precursors followed by bromination. Ensure isotopic purity by using inert atmospheres to prevent proton contamination .
  • Characterization : Employ high-resolution mass spectrometry (HRMS) to confirm molecular weight (207.07 + deuterium mass) and isotopic distribution. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H NMR) will show suppressed proton signals at deuterated positions, while 2^2H NMR can directly quantify deuterium incorporation .

Q. How can researchers verify the isotopic purity of this compound?

  • Use gas chromatography-mass spectrometry (GC-MS) to detect trace protonated impurities. Isotopic purity ≥99 atom% D is critical for applications like kinetic isotope effect (KIE) studies. For quantitative analysis, compare 2^2H NMR integration ratios with non-deuterated analogs .
  • Elemental analysis combined with combustion-IR can validate deuterium content by measuring D/H ratios .

Q. What safety protocols are essential when handling deuterated bromonaphthalenes?

  • Follow OSHA HCS guidelines : Use fume hoods to avoid inhalation, wear nitrile gloves, and store in inert, moisture-free environments (e.g., argon-purged containers). Deuterated compounds may exhibit altered toxicity profiles; consult MSDS for specific hazards (e.g., H300: "fatal if swallowed") .
  • In case of exposure, immediate decontamination with water and medical monitoring for 48+ hours is advised due to delayed symptom onset .

Advanced Research Questions

Q. How does deuteration impact the use of this compound in NMR spectroscopy?

  • Deuterium substitution eliminates 1^1H signals at labeled positions, simplifying spectral interpretation in reaction monitoring. However, residual protons (e.g., at the bromine-adjacent position) require careful assignment using 13^{13}C-1^1H heteronuclear correlation (HSQC) .
  • In 19^{19}F or 11^{11}B NMR, deuteration minimizes dipolar coupling artifacts, enhancing resolution in polymer or coordination complex studies .

Q. What role does this compound play in pharmacokinetic or metabolic studies?

  • As a deuterated tracer, it enables precise tracking of drug metabolism via LC-MS. Deuterium slows metabolic degradation (deuterium isotope effect), allowing researchers to study pathways with reduced interference from rapid clearance .
  • Example: Compare non-deuterated vs. deuterated analogs to quantify CYP450 enzyme activity differences, referencing Russak et al. (2019) on deuterium’s pharmacokinetic impact .

Q. How can this compound optimize polymer nanocomposite (PNC) research?

  • In PNCs, deuterated bromonaphthalene reduces incoherent neutron scattering, improving contrast in small-angle neutron scattering (SANS) for nanostructure analysis. Its compatibility with polymers like PMMA (δNC ≈ 21.7 MPa1/2^{1/2}) allows controlled phase separation, critical for creating sub-µm grating structures (e.g., η ≈ 1 diffraction efficiency at Λ/2 ≈ 0.08 µm) .
  • Methodological note : Adjust NC concentration (e.g., 45–60 vol.%) to balance turbidity and particle size (0.75 ± 0.2 µm) using turbidity spectrum methods .

Q. How do isotopic effects influence reaction mechanisms involving this compound?

  • Deuteration alters reaction kinetics (e.g., KIE >1 for C-H bond cleavage). Compare activation energies of deuterated vs. non-deuterated analogs in cross-coupling reactions (e.g., Suzuki-Miyaura) using Arrhenius plots.
  • Data contradiction resolution : If conflicting KIE values arise, verify isotopic purity and control for solvent deuteration (e.g., DMSO-d6 vs. DMSO) to isolate system-specific effects .

Q. What strategies address discrepancies in reported solubility or phase behavior of deuterated bromonaphthalenes?

  • Example : If solubility in ethanol (δNC ≈ 26 MPa1/2^{1/2}) contradicts literature, perform light-scattering assays (50 µm polymer layers) to quantify transmission (>99% at 40 vol.%) and validate phase homogeneity .
  • Use Hansen solubility parameters (HSPs) to model interactions, comparing δD, δP, and δH values across solvents .

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